N-(3-phenylpyrazin-2-yl)spiro[2.3]hexane-5-carboxamide
Description
N-(3-phenylpyrazin-2-yl)spiro[2.3]hexane-5-carboxamide is a complex organic compound that features a spirocyclic structure. This compound contains a pyrazine ring substituted with a phenyl group and a spiro[2.3]hexane moiety attached to a carboxamide group. The unique structural features of this compound make it an interesting subject for research in various scientific fields.
Properties
IUPAC Name |
N-(3-phenylpyrazin-2-yl)spiro[2.3]hexane-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O/c21-16(13-10-17(11-13)6-7-17)20-15-14(18-8-9-19-15)12-4-2-1-3-5-12/h1-5,8-9,13H,6-7,10-11H2,(H,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSHAJMJJMMWSBG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC12CC(C2)C(=O)NC3=NC=CN=C3C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-phenylpyrazin-2-yl)spiro[2.3]hexane-5-carboxamide typically involves multi-step organic reactions. One common approach is the cyclization of methylenecyclopropanes in the presence of a polypyridyl iridium (III) catalyst under visible-light-induced photosensitization . This method allows for the construction of spirocyclic frameworks with high efficiency and mild reaction conditions.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques, can be applied to scale up the laboratory synthesis methods.
Chemical Reactions Analysis
Types of Reactions
N-(3-phenylpyrazin-2-yl)spiro[2.3]hexane-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrazine ring, especially at positions adjacent to the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
N-(3-phenylpyrazin-2-yl)spiro[2.3]hexane-5-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of N-(3-phenylpyrazin-2-yl)spiro[2.3]hexane-5-carboxamide is not fully understood. it is believed to interact with various molecular targets and pathways. For instance, the pyrazine ring may interact with enzymes or receptors, leading to inhibition or activation of specific biological processes .
Comparison with Similar Compounds
Similar Compounds
Pyrrolopyrazine derivatives: These compounds share a similar pyrazine ring structure and exhibit various biological activities.
Spirocyclic compounds:
Uniqueness
N-(3-phenylpyrazin-2-yl)spiro[23]hexane-5-carboxamide stands out due to its combination of a spirocyclic structure and a pyrazine ring substituted with a phenyl group
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
